

fenamiphos metabolite identification and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-(methylthio)phenol

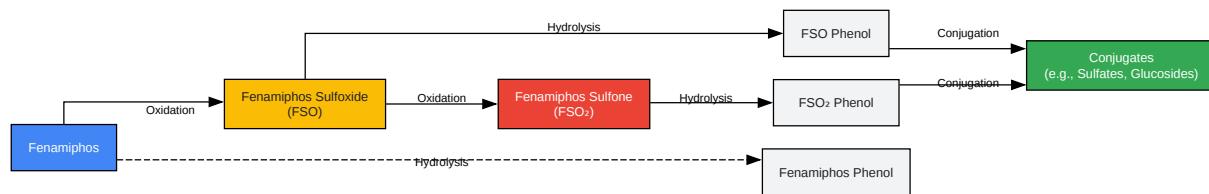
Cat. No.: B1676489

[Get Quote](#)

An In-depth Technical Guide to the Identification and Structural Elucidation of Fenamiphos Metabolites

Introduction

Fenamiphos, an organophosphate nematicide and insecticide, is utilized to control a wide range of nematodes and other pests in various agricultural settings, including tobacco, turf, bananas, and citrus fruits.^[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.^{[2][3]} Due to its toxicity and potential environmental impact, understanding the metabolic fate of fenamiphos is crucial for assessing food safety, environmental persistence, and overall risk. This guide provides a comprehensive overview of the primary metabolites of fenamiphos, their chemical structures, and the analytical methodologies employed for their identification and quantification.


Metabolic Pathways of Fenamiphos

The biotransformation of fenamiphos in plants, soil, and animals follows a well-defined pathway primarily involving oxidation and subsequent hydrolysis.^{[4][5]}

- Thiooxidation: The initial and most rapid metabolic step is the oxidation of the methylthio group (-SCH₃) of the parent fenamiphos molecule. This reaction is biologically mediated and results in the formation of fenamiphos sulfoxide (FSO).^{[5][6]} This metabolite is often the major component of the total residue.^[4]

- Further Oxidation: Fenamiphos sulfoxide can be further oxidized, though typically at a slower rate, to form fenamiphos sulfone (FSO_2).^{[6][7]}
- Hydrolysis and Conjugation: Both the parent compound and its oxidized metabolites (FSO and FSO_2) can undergo hydrolysis, which cleaves the phosphate ester bond. This detoxification step results in the formation of their corresponding phenolic derivatives: fenamiphos phenol, fenamiphos sulfoxide phenol, and fenamiphos sulfone phenol.^{[4][5]} In plants and animals, these phenols can be further conjugated with molecules like glucose or sulfate to increase their water solubility and facilitate excretion.^{[4][5]}

The primary metabolic pathway of fenamiphos is illustrated below.

[Click to download full resolution via product page](#)

Figure 1: Proposed metabolic pathway of fenamiphos in plants, soil, and animals.

Chemical Structures of Key Metabolites

The core structures of fenamiphos and its primary oxidative and hydrolytic metabolites are detailed below.

Compound	IUPAC Name	Molecular Formula	CAS Number
Fenamiphos	N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine	C ₁₃ H ₂₂ NO ₃ PS	22224-92-6[3]
Fenamiphos Sulfoxide	N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine	C ₁₃ H ₂₂ NO ₄ PS	31972-43-7[8]
Fenamiphos Sulfone	N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine	C ₁₃ H ₂₂ NO ₅ PS	31972-44-8
Fenamiphos Sulfoxide Phenol	3-methyl-4-(methylsulfinyl)phenol	C ₈ H ₁₀ O ₂ S	32553-38-9
Fenamiphos Sulfone Phenol	3-methyl-4-(methylsulfonyl)phenol	C ₈ H ₁₀ O ₃ S	32553-39-0

Quantitative Analysis of Metabolites

Quantitative analysis reveals the distribution and concentration of fenamiphos and its metabolites across different biological and environmental matrices. The data underscores the rapid conversion of fenamiphos to its sulfoxide derivative.

Table 1: Metabolite Distribution in Rat Excreta (Data sourced from a study on rats dosed with [¹⁴C]fenamiphos)[5]

Metabolite	Percentage of Total Recovered Radioactivity (%)
Fenamiphos Sulfoxide Phenol Sulfate	40 - 54
Fenamiphos Sulfoxide Phenol	13 - 22
OH-FSO ₂ P-Sulfate	~10 (in specific dose groups)

Table 2: Residue Levels in Various Crops (Combined toxic residue of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone)[4]

Crop	Application Rate (kg a.i./ha)	Pre-Harvest Interval (days)	Average Residue (mg/kg)
Sweet Potatoes	4.0 - 6.72	108 - 143	0.01
Soybeans (green bean)	11.2	75 - 117	0.04
Soybeans (green vine)	11.2	75 - 117	2.9
Strawberries	16.5 - 22.5	36 - 121	0.2
Tangerines (pulp)	33.6	247 - 251	0.02

Experimental Protocols for Identification and Quantification

The analysis of fenamiphos and its metabolites requires sensitive and selective analytical techniques to handle complex matrices like soil and biological tissues.[9] The most common methods are based on chromatography coupled with specific detectors.[1]

Protocol 1: Sample Preparation (Solvent Extraction for Soil)

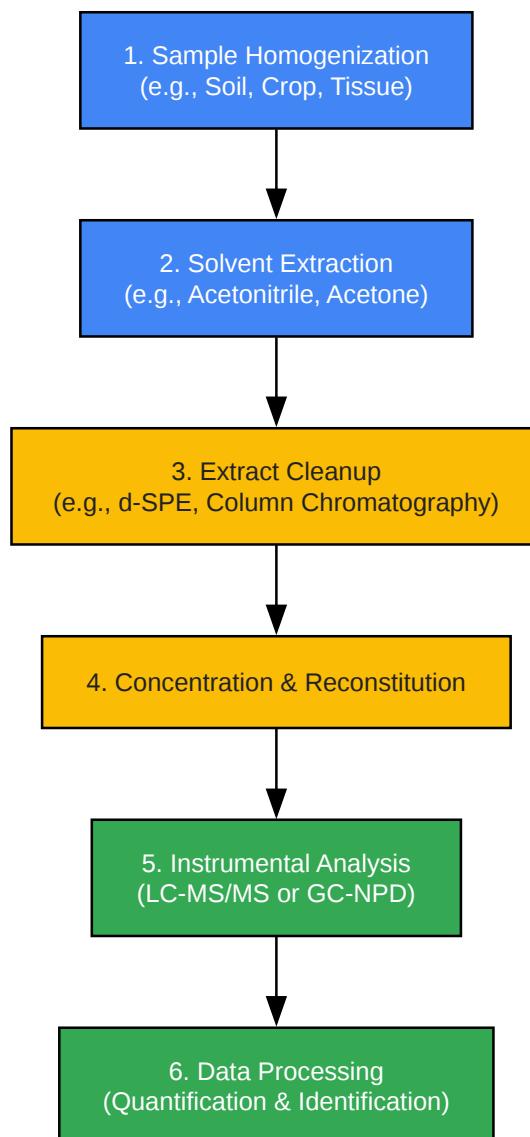
This protocol is adapted from established methods for extracting fenamiphos and its metabolites from soil samples.[10]

- **Sample Collection & Weighing:** Weigh 50 g of a control soil sample into a boiling flask. For recovery experiments, fortify the sample by adding a known volume of a standard spiking solution to produce the desired concentration (e.g., 10 ppb or 100 ppb).[10]
- **Extraction:** Add an appropriate volume of extraction solvent, such as a 50:50 mixture of dichloromethane and acetone, to the soil sample. Macerate the sample three times for three minutes each.

- **Filtration & Drying:** Filter the extract through anhydrous sodium sulfate to remove residual water.
- **Concentration:** Evaporate the solvent to dryness using a gentle stream of nitrogen.
- **Reconstitution:** Dissolve the final residue in a small, precise volume of a suitable solvent (e.g., 1 mL of ethyl acetate) for instrumental analysis.[\[10\]](#)

Protocol 2: Instrumental Analysis by GC-NPD

This protocol describes the determination of fenamiphos and its metabolites using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a technique highly sensitive to phosphorus-containing compounds.


- **Instrumentation:** A gas chromatograph equipped with an NPD is used.
- **Chromatographic Column:** A suitable capillary column, such as one with a non-polar or mid-polar stationary phase, is installed.
- **Temperature Program:**
 - **Injector Temperature:** 270 °C
 - **Detector Temperature:** 300 °C
 - **Oven Temperature:** Maintain an isothermal temperature of 230 °C.
- **Gas Flows:** Use nitrogen or helium as the carrier gas at an optimized flow rate.
- **Injection:** Inject 1-2 µL of the reconstituted sample extract in splitless mode.[\[11\]](#)
- **Quantification:** Create a calibration curve by injecting a series of external standards of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone at known concentrations. Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.

Protocol 3: Instrumental Analysis by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for analyzing fenamiphos and its metabolites, especially in complex food matrices.[1][11]

- Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
- Chromatographic Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution using:
 - Mobile Phase A: 0.1% formic acid in water[11]
 - Mobile Phase B: 0.1% formic acid in methanol or acetonitrile[11]
- Gradient Program: A typical gradient might start at a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration. The total run time is typically under 10 minutes. [11]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fenamiphos and each metabolite are monitored for unambiguous identification and quantification.
- Quantification: Sample extracts are spiked with an internal standard before analysis.[11] Quantification is achieved by comparing the analyte-to-internal standard peak area ratio against a matrix-matched calibration curve.

The general workflow for analyzing pesticide metabolites using modern chromatographic techniques is depicted below.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the analysis of fenamiphos metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]
- 3. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [fenamiphos metabolite identification and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676489#fenamiphos-metabolite-identification-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com